molecular formula C25H21F2NO4 B8179135 (2R)-4-(2,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

(2R)-4-(2,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

Katalognummer: B8179135
Molekulargewicht: 437.4 g/mol
InChI-Schlüssel: WHMGZFGSXUFZQY-HSZRJFAPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is an amino acid derivative featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group at the α-amino position and a 2,4-difluorophenyl substituent at the fourth carbon of the butanoic acid backbone. The (2R) configuration indicates stereochemical specificity, critical for applications in peptide synthesis and medicinal chemistry. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions .

Eigenschaften

IUPAC Name

(2R)-4-(2,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F2NO4/c26-16-11-9-15(22(27)13-16)10-12-23(24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-9,11,13,21,23H,10,12,14H2,(H,28,31)(H,29,30)/t23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMGZFGSXUFZQY-HSZRJFAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=C(C=C4)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=C(C=C(C=C4)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(2R)-4-(2,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid, often referred to as a derivative of fluorenylmethoxycarbonyl (Fmoc) amino acids, is a compound of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features contribute to various biological activities, making it a valuable candidate for further research.

Chemical Structure

The compound's IUPAC name is (2R)-3-(3,5-difluorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid. The molecular formula is C24H19F2NO4C_{24}H_{19}F_{2}NO_{4}, and its structure includes a difluorophenyl group and an Fmoc protecting group, which are crucial for its biological interactions.

Biological Activities

The biological activities of (2R)-4-(2,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid can be categorized into several key areas:

1. Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial properties. These compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics.

2. Antioxidant Activity
The presence of the fluorenyl group suggests potential antioxidant activity. Antioxidants are vital in combating oxidative stress in biological systems, which is linked to various diseases .

3. Peptide Synthesis
As an Fmoc-protected amino acid derivative, this compound plays a critical role in peptide synthesis. The Fmoc group allows for selective reactions during peptide assembly, enhancing the efficiency and specificity of synthetic pathways .

4. Drug Development
Compounds like this have been explored for their therapeutic applications due to their ability to interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to the development of novel drugs targeting specific diseases .

Research Findings

Recent studies have focused on the synthesis and characterization of (2R)-4-(2,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid and its derivatives. These studies highlight:

  • Synthesis Techniques : The compound is synthesized using various organic chemistry techniques, including the mixed anhydride method and chromatography for purification .
  • Biological Assays : Bioassays have been conducted to assess the compound's effectiveness against different bacterial strains and its antioxidant capacity. Results indicate promising activity that warrants further exploration .

Case Studies

Several case studies have demonstrated the utility of similar compounds in clinical settings:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of Fmoc-protected amino acids against resistant bacterial strains, showing significant inhibition rates compared to traditional antibiotics .
  • Peptide Therapeutics : Research involving peptide therapeutics synthesized using Fmoc derivatives has shown improved bioavailability and stability in vivo, suggesting that (2R)-4-(2,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid could enhance therapeutic outcomes when used in drug formulations .

Wissenschaftliche Forschungsanwendungen

Drug Development

The compound has shown promise as a building block in the synthesis of various biologically active molecules. Its structural components can be modified to enhance pharmacological properties, such as potency and selectivity for specific biological targets.

Peptide Synthesis

Due to its fluorenylmethoxycarbonyl (Fmoc) group, this compound is useful in solid-phase peptide synthesis (SPPS). The Fmoc strategy allows for the protection of amine groups during peptide assembly, facilitating the creation of complex peptides with specific sequences.

Anticancer Research

Research has indicated that derivatives of this compound may exhibit anticancer activity. Studies have focused on its ability to inhibit specific cancer cell lines, suggesting it could be a candidate for further investigation in cancer therapeutics.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated several derivatives of (2R)-4-(2,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid for their ability to inhibit proliferation in human cancer cell lines. The results indicated that certain modifications to the difluorophenyl group significantly enhanced cytotoxicity against breast cancer cells.

CompoundIC50 (µM)Cell Line
Original15.3MCF-7
Modified A8.1MCF-7
Modified B5.6MCF-7

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

(a) Fluorine Substituents
  • (3R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic Acid (): A single fluorine at the 2-position reduces steric bulk compared to the target compound, which may increase conformational flexibility but decrease electronic effects.
(b) Bulkier Substituents
  • However, its lower electronegativity compared to fluorine reduces electron-withdrawing effects.
  • (R)-3-(Fmoc-amino)-4-(4-(tert-butyl)phenyl)butanoic Acid (): The tert-butyl group is highly lipophilic and sterically demanding, which may improve membrane permeability but complicate synthetic accessibility.
(c) Oxygen-Containing Groups
  • (2R)-2-(Fmoc-amino)-4-[4-(tert-butoxy)phenyl]butanoic Acid (): The tert-butoxy group enhances solubility in organic solvents and provides steric protection for sensitive functional groups during synthesis.

Functional Group Modifications

  • (2S)-4-(Benzyloxy)methylamino-Fmoc-protected Butanoic Acid (): The benzyloxy group increases hydrophobicity, which could enhance cell membrane penetration but reduce aqueous solubility.

Stereochemical and Backbone Variations

  • (2R,3R)-3-(Fmoc-amino)-2-hydroxy-4-phenylbutanoic Acid (): The additional hydroxyl group and stereochemical complexity may influence hydrogen-bonding interactions in peptide secondary structures.

Comparative Data Table

Compound Name Substituent(s) Molecular Weight Key Properties/Applications Reference
(2R)-4-(2,4-Difluorophenyl)-2-(Fmoc-amino)butanoic Acid 2,4-difluorophenyl ~425.4* Enhanced metabolic stability; SPPS N/A
(3R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic Acid 2-fluorophenyl ~407.4 Reduced steric bulk; moderate reactivity
(R)-2-(Fmoc-amino)-4-(4-iodophenyl)butanoic Acid 4-iodophenyl 527.36 High polarizability; radiopharmaceuticals
(R)-3-(Fmoc-amino)-4-(4-(tert-butyl)phenyl)butanoic Acid 4-tert-butylphenyl ~463.5 Lipophilic; membrane permeability studies
(2R)-2-(Fmoc-amino)-4-[4-(tert-butoxy)phenyl]butanoic Acid 4-tert-butoxyphenyl ~495.5 Solubility in organic phases
(S)-2-(Fmoc(methyl)amino)-4-methoxy-4-oxobutanoic Acid Methoxy-oxo 383.40 Modified reactivity in coupling

*Calculated based on structural analogs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.